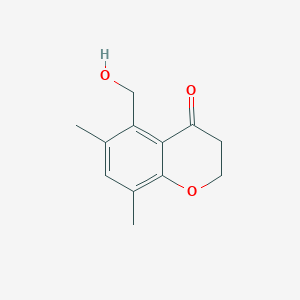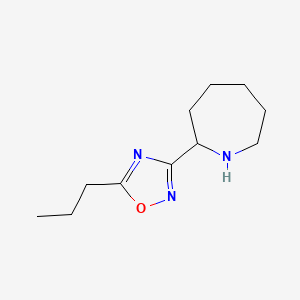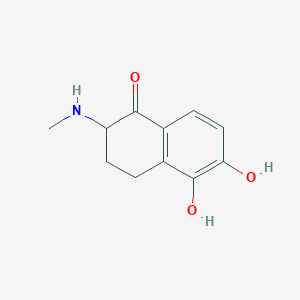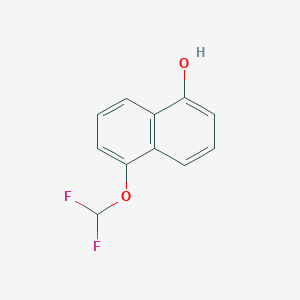
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylpropanoids, which are known for their diverse biological activities. This compound is characterized by the presence of a formyl group and a hydroxy group attached to a phenyl ring, along with a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-carboxy-3-hydroxyphenylpropanoate.
Reduction: 4-hydroxymethyl-3-hydroxyphenylpropanoate.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxy and formyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can modulate signaling pathways by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: Similar structure but lacks the formyl group.
Methyl 2-(4-hydroxyphenyl)propanoate: Similar structure but lacks the formyl group.
Uniqueness
Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is unique due to the presence of both a formyl and a hydroxy group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(4-formyl-3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3 |
InChI Key |
FDWYLRZOWXTGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)



![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)

![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)



